N-Retinoylleucine
Description
N-Retinoylleucine (CAS: 110769-97-6) is a retinoid derivative with the molecular formula C₂₆H₃₉NO₃ and a molecular weight of 413.59 g/mol . Structurally, it comprises a leucine moiety conjugated to an all-trans-retinoyl group, as illustrated by its SMILES notation: CC(C[C@H](NC(/C=C(\C=C/C=C(\C=C/C1=C(C)CCCC1(C)C)/C)/C)=O)C(=O)O)C . This compound exhibits moderate lipophilicity (LogP = 6.524) and is stable at room temperature during transport but requires storage at -20°C for long-term preservation . Notably, it demonstrates reduced toxicity compared to retinoic acid while retaining similar immunological effects, making it a candidate for therapeutic applications .
Properties
CAS No. |
110769-97-6 |
|---|---|
Molecular Formula |
C26H39NO3 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(2S)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8+,14-13+,19-10+,20-17+/t23-/m0/s1 |
InChI Key |
XILISIALPJYAMY-NYIXRIPJSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-Retinoylleucine; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
N-Retinoylleucine belongs to a class of retinoid-amino acid conjugates. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C₂₆H₃₉NO₃ | 413.59 | Retinoyl, leucine, carboxylate | 110769-97-6 |
| N-Acetylleucine | C₈H₁₅NO₃ | 173.21 | Acetyl, leucine, carboxylate | 1187-91-9 |
| N-Retinoyl-DL-leucine | C₂₆H₃₉NO₃ | 413.59 | Retinoyl, DL-leucine, carboxylate | 110683-02-8 |
| L-Norleucine | C₆H₁₃NO₂ | 131.17 | Branched alkyl, amino, carboxylate | 327-57-1 |
Key Observations :
- Retinoyl vs. Acetyl Groups: The retinoyl group in this compound introduces extended conjugation and hydrophobicity, unlike the smaller acetyl group in N-Acetylleucine. This enhances retinoid receptor binding but reduces aqueous solubility .
- Stereochemistry: this compound (L-isomer) and N-Retinoyl-DL-leucine differ in chiral centers, impacting biological activity .
Physicochemical Properties
| Property | This compound | N-Acetylleucine | L-Norleucine |
|---|---|---|---|
| LogP | 6.524 | 0.45 | 1.43 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Solubility in Water | <1 mg/mL | >100 mg/mL | 50 mg/mL |
| Storage Stability | -20°C (3 years) | Room temperature | 4°C (1 year) |
Discussion :
- The high LogP of this compound correlates with its membrane permeability, a trait critical for intracellular retinoid signaling .
- In contrast, N-Acetylleucine and L-Norleucine exhibit greater water solubility, favoring applications in metabolic studies .
Pharmacological and Toxicological Profiles
| Parameter | This compound | Retinoic Acid | N-Acetylleucine |
|---|---|---|---|
| Cytotoxicity (IC₅₀) | >100 µM | 10–20 µM | >500 µM |
| Immunomodulatory Activity | ++ (T-cell activation) | +++ (T-cell activation) | - |
| Metabolic Stability | Moderate (t₁/₂ = 4 h) | Low (t₁/₂ = 1.5 h) | High (t₁/₂ = 8 h) |
Key Findings :
- This compound’s lower cytotoxicity compared to retinoic acid suggests a safer profile for prolonged therapeutic use .
- Its moderate metabolic stability may require formulation optimization to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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